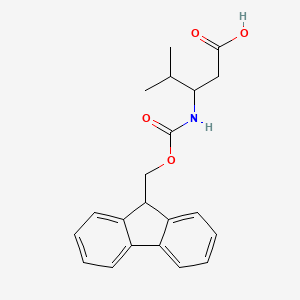
3-(Fmoc-amino)-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fmoc-amino)-4-methylpentanoic acid (FAMP) is an organometallic compound with a wide range of applications in various scientific fields. FAMP is a derivative of 4-methylpentanoic acid, an aliphatic carboxylic acid, and is synthesized through a reaction between 4-methylpentanoic acid and Fmoc-amino. FAMP is a versatile compound that has been used in various scientific research applications, such as biochemistry, pharmacology, and drug development. Additionally, FAMP has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Peptidomimetics
- 3-(Fmoc-amino)-4-methylpentanoic acid and similar Fmoc-protected amino acids are used in the synthesis of enantiopure compounds and peptidomimetics. For example, Fmoc-protected morpholine-3-carboxylic acid was synthesized through a five-step process, demonstrating its utility in peptidomimetic chemistry (Sladojevich et al., 2007).
Peptide Synthesis and Biomaterials
- Fmoc-modified amino acids, like this compound, are key in the fabrication of functional materials due to their self-assembly features. Their applications include cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).
Solid Phase Peptide Synthesis
- The use of 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids in solid phase peptide synthesis has been significant, allowing for the synthesis of biologically active peptides and small proteins. This methodology offers a versatile approach in bioorganic chemistry (Fields & Noble, 2009).
Drug Discovery and Design
- In drug discovery and design, Fmoc amino acids like this compound are used to create analogs of biologically active molecules. For instance, asymmetric synthesis of certain Fmoc-amino acids is crucial as bioisosteres in drug design (Han et al., 2019).
Chromogenic Assays
- Fmoc-protected amino acids are employed in the synthesis of oligopeptides for chromogenic assays. For example, they are used in assays for detecting HIV-protease activity (Badalassi et al., 2002).
Mécanisme D'action
Target of Action
Fmoc-DL-beta-leucine is primarily used in the field of proteomics and peptide synthesis
Mode of Action
The Fmoc group in Fmoc-DL-beta-leucine plays a crucial role in peptide synthesis. It acts as a protective group for the amino group during peptide bond formation . The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically with a base such as pyridine . This allows for the sequential addition of amino acids in peptide synthesis.
Biochemical Pathways
Fmoc-DL-beta-leucine is involved in the biochemical pathway of peptide synthesis. The Fmoc group protects the amino group of the amino acid during the formation of peptide bonds . Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added. This process is repeated until the desired peptide sequence is obtained.
Result of Action
The primary result of Fmoc-DL-beta-leucine’s action is the formation of peptide bonds, leading to the synthesis of peptides. The removal of the Fmoc group allows for the sequential addition of amino acids, enabling the creation of peptides of significant size and complexity .
Action Environment
The action of Fmoc-DL-beta-leucine is influenced by the chemical environment. For instance, the removal of the Fmoc group requires a basic environment . Additionally, factors such as temperature and pH can affect the efficiency of peptide synthesis .
Safety and Hazards
Orientations Futures
Fmoc-protected amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are becoming increasingly important in materials science due to their self-assembling properties . The development of new methods for synthesizing Fmoc-protected amino acids could lead to broader adoption of these materials .
Analyse Biochimique
Biochemical Properties
3-(Fmoc-amino)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily protective, ensuring that the amino group remains intact until the desired peptide bonds are formed .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. In laboratory settings, this compound is used to synthesize peptides that can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as signaling molecules, binding to cell surface receptors and triggering intracellular signaling cascades. Additionally, these peptides can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection of amino groups during peptide synthesis. The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable carbamate linkage, protecting the amino group from unwanted reactions. The Fmoc group can be removed by treatment with a base, such as piperidine, which cleaves the carbamate linkage and regenerates the free amino group. This mechanism ensures the selective protection and deprotection of amino groups during peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under neutral and acidic conditions but can be rapidly removed under basic conditions. This stability allows for the controlled synthesis of peptides over extended periods. Prolonged exposure to basic conditions can lead to degradation of the Fmoc group, affecting the efficiency of peptide synthesis. Long-term studies have shown that peptides synthesized using this compound remain stable and retain their biological activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, such as liver and kidney damage, due to the accumulation of the Fmoc group and its metabolites. Threshold effects have been observed, where the biological activity of peptides synthesized using this compound increases with increasing dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in various metabolic pathways related to peptide synthesis. The Fmoc group is metabolized by enzymes such as esterases and proteases, which cleave the carbamate linkage and release the free amino group. This process is essential for the proper functioning of peptides synthesized using this compound. Additionally, the metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for peptide synthesis. The Fmoc group can also influence the localization and accumulation of peptides within specific cellular compartments, affecting their biological activity .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its protective effects during peptide synthesis. For example, peptides synthesized using this compound can be targeted to the endoplasmic reticulum or Golgi apparatus, where they undergo further processing and modification .
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDMTAMWOIQTOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)
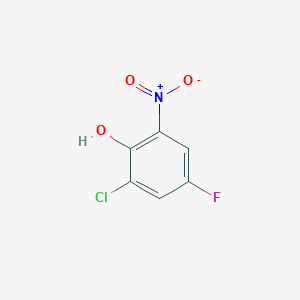
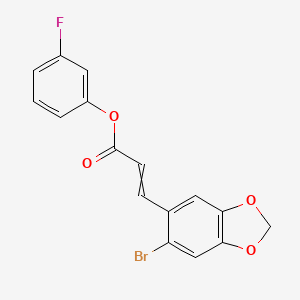
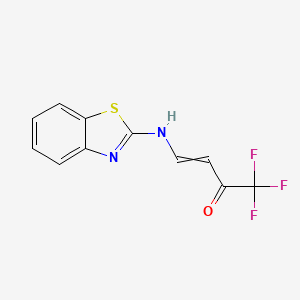
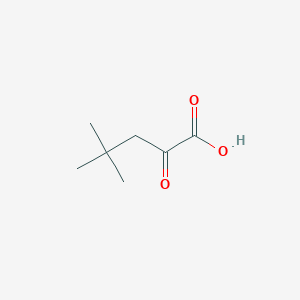
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)

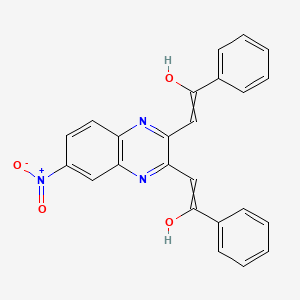
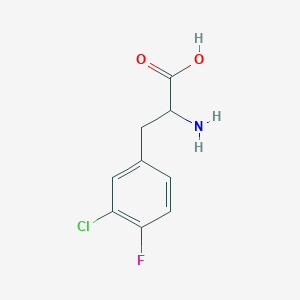
![2-[5-(4-Fluorobenzoyl)-2-thienyl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B1308045.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)

